molecular formula C12H8Cl6O B048301 Endrin aldehyde CAS No. 7421-93-4

Endrin aldehyde

Cat. No.: B048301
CAS No.: 7421-93-4
M. Wt: 380.9 g/mol
InChI Key: HCTWZIFNBBCVGM-YJTREVOLSA-N
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Description

Endrin aldehyde is a derivative of endrin, an organochlorine compound primarily used as an insecticide, rodenticide, and piscicide. This compound is formed as a degradation product of endrin and is known for its persistence in the environment. It is a colorless to off-white solid with a chemical formula of C12H8Cl6O .

Mechanism of Action

Target of Action

Endrin aldehyde, a breakdown product of endrin, primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

This compound antagonizes the action of the neurotransmitter gamma-aminobutyric acid (GABA) acting at the GABA-A receptors . This effectively blocks the GABA-induced uptake of chloride ions, causing hyperexcitability of the central nervous system .

Biochemical Pathways

It is known that this compound interferes with the normal functioning of the gaba-a receptors, leading to hyperexcitability in the central nervous system .

Pharmacokinetics

It is known that endrin, the parent compound of this compound, strongly adsorbs to soil particles and sediment and tends to be immobile .

Result of Action

The primary result of this compound’s action is the induction of hyperexcitability in the central nervous system due to its antagonistic effect on GABA-A receptors . This can lead to convulsions and seizures . One study in rodents suggests that exposure to this compound may cause liver disease .

Action Environment

This compound’s action can be influenced by various environmental factors. , suggesting that this compound may also have low water solubility. Endrin has been found to persist in soil for over 10 years , indicating that this compound may also be persistent in the environment. Furthermore, endrin can be broken down by exposure to high temperatures or light to form primarily endrin ketone and this compound . This suggests that environmental conditions such as temperature and light exposure can influence the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Endrin aldehyde is typically produced through the isomerization of endrin under specific conditions. This process involves the opening of the epoxide ring in endrin, especially in the presence of acidic active sites .

Industrial Production Methods: In industrial settings, this compound is often generated as a byproduct during the manufacturing and degradation of endrin. The process involves high-temperature conditions and the presence of catalysts or active surfaces that facilitate the isomerization of endrin to this compound .

Chemical Reactions Analysis

Types of Reactions: Endrin aldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

This compound’s unique properties and its role as a degradation product of endrin make it a compound of significant interest in environmental and toxicological studies.

Properties

CAS No.

7421-93-4

Molecular Formula

C12H8Cl6O

Molecular Weight

380.9 g/mol

IUPAC Name

(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde

InChI

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1

InChI Key

HCTWZIFNBBCVGM-YJTREVOLSA-N

SMILES

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O

Isomeric SMILES

C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O

Canonical SMILES

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O

melting_point

Melting point: 235 °C, with decomposition

Key on ui other cas no.

7421-93-4

physical_description

Endrin aldehyde is a solid.
Solid;  [CAMEO]

Pictograms

Irritant

shelf_life

STABLE IN PRESENCE OF MOST ALKALIES

solubility

In water 2.4X10-2 mg/L at 25 °C

Synonyms

(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy

vapor_pressure

0.0000002 [mmHg]
2X10-7 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common analytical methods used to detect and quantify endrin aldehyde in environmental and biological samples?

A1: Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently employed for the detection and quantification of this compound. [, , , , , , , , , , , , , , , , , , , ] This technique offers high sensitivity and selectivity for organochlorine pesticides. For confirmation and more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is often used. [, ]

Q2: How persistent is this compound in the environment, and what are the implications of its persistence?

A2: this compound, similar to its parent compound endrin, exhibits persistence in the environment. [] This characteristic raises concerns about its long-term impact on ecosystems and potential bioaccumulation in the food chain. [, , , , ]

Q3: What are the major sources of this compound contamination in the environment?

A3: While the use of endrin has been banned or restricted in many countries, its legacy persists due to its stability and slow degradation. [] Consequently, this compound is often detected in areas with a history of endrin application. [, , , , , ] Runoff from agricultural fields with past endrin use and leaching from contaminated soils are significant sources of contamination in water bodies. []

Q4: Which ecosystems are particularly vulnerable to the adverse effects of this compound contamination?

A4: Aquatic ecosystems, especially wetlands, are particularly vulnerable to this compound contamination. [] This vulnerability stems from the compound's tendency to accumulate in sediments, posing risks to aquatic organisms and potentially disrupting food webs. [, , ]

Q5: What are the potential human health risks associated with exposure to this compound?

A5: While the direct impact of this compound on human health requires further research, its presence in food sources like fish and vegetables raises concerns. [, , , ] The persistence and bioaccumulative nature of this compound highlight the need for continuous monitoring and risk assessment.

Q6: What evidence suggests that this compound can bioaccumulate in organisms?

A6: Studies have shown that this compound can accumulate in the tissues of various organisms, including fish and birds. [, , , , , , , ] For example, in a study examining fish from Lake Qarun, Egypt, this compound was found at higher concentrations than other organochlorine pollutants. []

Q7: Are there any studies indicating potential health risks associated with consuming food contaminated with this compound?

A8: While research specifically focusing on this compound and its effects on human health through food consumption is limited, its classification as an organochlorine pesticide raises concerns. [, ] Studies have linked other organochlorine pesticides to various health issues, emphasizing the need for further investigation into the potential long-term effects of this compound exposure. []

Q8: What is the molecular formula and weight of this compound?

A9: The molecular formula for this compound is C12H8Cl6O, and its molecular weight is 380.90 g/mol. []

Q9: How does the structure of this compound contribute to its persistence in the environment?

A10: this compound's chemical structure, characterized by its chlorinated hydrocarbon backbone, contributes to its stability and resistance to degradation. [] This resilience allows it to persist in the environment for extended periods, leading to concerns about its long-term ecological impact. [, ]

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